4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-12-19-20-17(25-12)18-16(22)13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISUNZYVWYJZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with methyl phenyl sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
Carbonic Anhydrase Inhibition
One of the prominent applications of this compound is its role as a selective inhibitor of carbonic anhydrase II. Research has demonstrated that derivatives of this compound exhibit local action when administered through ocular routes, making them suitable candidates for treating conditions like glaucoma. The synthesis and identification of metabolites such as N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide have been documented, showcasing their pharmacokinetic profiles and systemic exposure evaluations in animal models .
Anticancer Activity
The compound has shown promise in anticancer research. Various studies indicate that benzamide derivatives containing oxadiazole rings can inhibit specific kinases involved in cancer progression. For instance, compounds similar to 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their ability to inhibit RET kinase activity, which is implicated in certain types of cancer . The results suggest that these compounds can effectively reduce cell proliferation driven by RET mutations.
Interaction with Biological Targets
The interactions between this compound and biological targets are primarily mediated through hydrogen bonding and hydrophobic interactions. The molecular structure allows for effective binding to target enzymes or receptors, facilitating its pharmacological effects .
Biotransformation Studies
Biotransformation studies have provided insights into the metabolic pathways of this compound. For instance, the identification of metabolites through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) has revealed significant biotransformation products that may contribute to its pharmacological efficacy .
Synthetic Pathways
The synthesis of this compound involves several steps that include the formation of the oxadiazole ring and subsequent sulfamoylation reactions. The detailed synthetic routes can vary based on the specific substituents on the benzamide moiety .
Characterization Techniques
Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods confirm the structural integrity and purity of the compound, ensuring its suitability for further biological testing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide-Oxadiazole Derivatives
Structural Modifications and Activity Trends
These substituents influence target selectivity; for example, LMM5 and LMM11 inhibit fungal thioredoxin reductase (Trr1) . Ethylthio (Compound 6a) and dipropyl () groups increase hydrophobicity, which may improve hCA II binding but reduce solubility .
5-(furan-2-yl) (LMM11) and 5-oxo-4,5-dihydro (TAS1553) substituents introduce hydrogen-bonding or redox-active moieties, critical for interactions with Trr1 or ribonucleotide reductase .
Biological Activity
The compound 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide , also known as JW74 , is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, enzyme inhibitory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of JW74 is , with a molecular weight of approximately 456.5 g/mol. The structure features a sulfamoyl group attached to a benzamide and an oxadiazole moiety, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown potent activity against various bacterial strains.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| JW74 | Staphylococcus aureus | 12.5 |
| JW74 | Escherichia coli | 25 |
| Control | Ciprofloxacin | 2 |
The MIC values indicate that JW74 possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is critical in treating infections caused by resistant strains .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases.
| Enzyme | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| AChE | 2.14 | 21.25 (Thiourea) |
| Urease | 1.13 | - |
These findings suggest that JW74 could be a promising candidate for further development as an AChE inhibitor and urease inhibitor, which may have applications in treating conditions such as Alzheimer's disease and urinary infections respectively .
Anticancer Activity
The anticancer potential of JW74 has been investigated through various assays. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation effectively.
In vitro studies revealed that compounds containing the oxadiazole moiety exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 15 μM. The specific activity of JW74 against various cancer types remains to be fully characterized but preliminary data suggest it may inhibit tumor growth through apoptosis induction .
Case Studies
- Antibacterial Screening : A study assessed the antibacterial efficacy of various oxadiazole derivatives against Salmonella typhi and Bacillus subtilis. Compounds similar to JW74 demonstrated moderate to strong activity, reinforcing the relevance of the oxadiazole structure in antimicrobial development .
- Enzyme Interaction Studies : Docking studies have indicated that JW74 interacts favorably with the active sites of AChE and urease, suggesting a mechanism of action that warrants further exploration in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
